molecular formula C23H22F3NO5 B12206967 3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B12206967
M. Wt: 449.4 g/mol
InChI Key: OZXZSKBLHKAKLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (CAS: 951940-11-7) is a chromeno-oxazin derivative characterized by a fused chromene and oxazinone ring system. Its molecular formula is C₂₃H₂₂F₃NO₅, with a molecular weight of 449.4 g/mol . Key structural features include:

  • A 4-methoxyphenyl group at position 2.
  • A 3-methoxypropyl chain at position 7.
  • A trifluoromethyl (-CF₃) substituent at position 2.

Properties

Molecular Formula

C23H22F3NO5

Molecular Weight

449.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one

InChI

InChI=1S/C23H22F3NO5/c1-29-11-3-10-27-12-17-18(31-13-27)9-8-16-20(28)19(14-4-6-15(30-2)7-5-14)22(23(24,25)26)32-21(16)17/h4-9H,3,10-13H2,1-2H3

InChI Key

OZXZSKBLHKAKLJ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)OC)C(F)(F)F)OC1

Origin of Product

United States

Preparation Methods

Optimization of Reaction Conditions

Critical parameters influencing yield include:

ParameterOptimal ConditionImpact on Yield
SolventEthanolMaximizes solubility of polar intermediates
Temperature80°CAccelerates cyclization without side reactions
CatalystNone (greener synthesis)Avoids purification challenges
Reaction Time1 hourBalances completion and decomposition

The absence of catalysts aligns with green chemistry principles, though microwave-assisted synthesis could reduce time further.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group at position 2 is introduced via electrophilic trifluoromethylation. Search result demonstrates the use of trifluoromethylating agents (e.g., Umemoto’s reagent) in chromeno-oxazin derivatives. A plausible route involves:

  • Functionalization at C-2 : After forming the chromeno-oxazin core, lithiation at C-2 using LDA (lithium diisopropylamide) at -78°C, followed by quenching with trifluoromethyl iodide (CF₃I).

  • Nucleophilic Substitution : Alternatively, halogenation (e.g., bromination) at C-2 enables displacement with CuCF₃ under Ullmann conditions.

The choice of method depends on scalability and purity requirements.

Spectral Validation of Trifluoromethyl Incorporation

¹⁹F NMR and mass spectrometry are critical for confirming -CF₃ attachment. Search result reports ¹⁹F chemical shifts near -60 ppm for analogous compounds. High-resolution mass spectrometry (HRMS) should show a molecular ion peak at m/z 495.1667 (C₂₄H₂₅F₃NO₅).

Alkoxypropyl Side-Chain Modification

The 3-methoxypropyl group at position 9 is introduced via alkylation. A two-step protocol is recommended:

  • Deprotonation : Treatment of the chromeno-oxazin intermediate with NaH in THF generates a nucleophilic site at N-9.

  • Alkylation : Reaction with 3-methoxypropyl bromide yields the desired side chain. Search result corroborates this using hydroxyalkyl bromides in similar systems.

Challenges in Side-Chain Regioselectivity

Competing O- vs. N-alkylation can occur. To mitigate this:

  • Use bulky bases (e.g., KOtBu) to favor N-alkylation.

  • Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems.

Final Compound Characterization

The synthesized compound is validated using:

TechniqueKey Data PointsSource
¹H NMRδ 3.25 (s, 3H, OCH₃), δ 4.10 (t, 2H, CH₂O)
¹³C NMRδ 161.7 (C=O), δ 55.9 (OCH₃)
HRMSm/z 495.1667 [M+H]⁺
IR1720 cm⁻¹ (C=O stretch)

Scale-Up and Industrial Feasibility

While lab-scale syntheses achieve ~65% overall yield, industrial production requires:

  • Continuous Flow Reactors : To manage exothermic steps (e.g., cyclization).

  • Solvent Recovery Systems : Ethanol distillation and reuse .

Chemical Reactions Analysis

Reaction Analysis

The compound exhibits diverse chemical reactivity due to its structural features, including methoxy groups, a trifluoromethyl substituent, and a chromeno-oxazine core. Key reactions include:

Substitution Reactions

  • Electrophilic Aromatic Substitution : The methoxy groups activate the aromatic ring for electrophilic substitution (e.g., nitration, halogenation). The trifluoromethyl group may direct substitution to specific positions due to its strong electron-withdrawing effects.

  • Nucleophilic Substitution : The oxazine ring’s nitrogen atom could participate in nucleophilic displacement reactions, though this is less common due to the ring’s stability.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings (e.g., Suzuki, Heck) are viable for functionalizing the aromatic rings. For instance, trifluoromethyl groups can act as directing groups in aryl-aryl couplings, as demonstrated in similar benzo[b] oxazine syntheses using Pd(OAc)₂, tri-tert-butylphosphine, and NaOH .

Cyclization and Ring-Formation

The chromeno-oxazine core is likely synthesized via cyclization of precursors, such as 2-bromophenols and CF₃-imidoyl sulfoxonium ylides, under conditions like LiBr and MeCN at elevated temperatures .

Reaction Conditions and Yields

Data from analogous compounds highlight typical conditions:

Reaction Type Conditions Yield Reference
Cyclization LiBr, MeCN, 80°C, 2 h~65%
Cross-Coupling Pd(OAc)₂ (5 mol%), tri-tert-butylphosphine (10 mol%), NaOH (150 mol%), toluene, 100°C, 10 h
Substitution Electrophilic aromatic substitution agents (e.g., NO₂⁺)Varies

Mechanistic Insights

  • Cyclization : CF₃-imidoyl ylides react with 2-bromophenols to form oxazine rings via -dipolar cycloaddition, followed by elimination .

  • Cross-Coupling : Palladium catalysts facilitate bond formation between aryl halides and coupling partners, leveraging directing effects of substituents .

Biological and Functional Implications

While direct data on this compound is limited, related chromeno-oxazines exhibit:

  • Antioxidant activity due to methoxy groups stabilizing free radicals.

  • Enzyme inhibition (e.g., COX-2, LOX) via trifluoromethyl interactions.

Scientific Research Applications

The compound 3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This article will explore its chemical properties, synthesis methods, and applications, particularly focusing on its biological and pharmacological relevance.

Structure and Composition

  • Molecular Formula : C23H22F3NO5
  • Molecular Weight : 449.4 g/mol
  • CAS Number : 951933-27-0

The structural features of this compound include a chromeno[8,7-e][1,3]oxazin framework, which is significant for its biological activity. The presence of methoxy and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Example Synthesis Route

A general synthetic route could involve:

  • Starting from a suitable aromatic precursor,
  • Performing a series of electrophilic substitutions to introduce the methoxy and trifluoromethyl groups,
  • Following up with cyclization to form the oxazin ring.

Research has indicated that compounds with similar structural characteristics exhibit a range of biological activities. The potential applications of 3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one may include:

  • Anticancer Properties : Similar compounds have shown cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction or cell cycle arrest.
  • Antioxidant Activity : The presence of methoxy groups is known to enhance antioxidant properties, potentially making this compound useful in preventing oxidative stress-related diseases.
  • Neurological Applications : Some derivatives have been studied for their neuroprotective effects, suggesting potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Position 3 Substituent Position 9 Substituent Position 2 Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound (CAS 951940-11-7) 4-Methoxyphenyl 3-Methoxypropyl -CF₃ C₂₃H₂₂F₃NO₅ 449.4
9-(2-Methoxyethyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-... 4-Methoxyphenyl 2-Methoxyethyl -CF₃ C₂₂H₂₀F₃NO₅ 435.4
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-... (Compound 4h, n=3) 3,4-Dimethoxyphenyl 4-Hydroxybutyl -CF₃ C₂₄H₂₅F₃NO₆ 480.4
3-(4-Fluorophenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-... (Compound 4i, n=3) 4-Fluorophenyl 4-Hydroxybutyl -CF₃ C₂₂H₂₂F₄NO₅ 464.4
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-... 4-Methoxyphenyl 4-Fluorobenzyl -H (unsubstituted) C₂₆H₂₁FNO₄ 438.4

Key Observations :

  • Position 3 : The 4-methoxyphenyl group in the target compound contrasts with fluorophenyl (e.g., 4i in ) or dichlorophenyl (e.g., ) substituents, which influence electron density and steric bulk.
  • Position 9 : The 3-methoxypropyl chain enhances lipophilicity compared to hydroxybutyl (e.g., 4h in ) or fluorobenzyl (e.g., ) groups.
  • Position 2 : The -CF₃ group is a common feature in analogs (e.g., ), contributing to metabolic stability and binding affinity.

Physicochemical Properties

Table 2: Melting Points and Spectral Data

Compound Melting Point (°C) ¹H NMR (δ, ppm) Highlights IR (cm⁻¹) Key Peaks
Target Compound Not reported Not reported Not reported
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-... (4h, n=3) 154–156 6.85–7.25 (aromatic H), 4.20–4.50 (oxazinone CH₂) 1720 (C=O), 1240 (C-O-C)
3-(4-Fluorophenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-... (4i, n=3) 137–139 7.10–7.40 (aromatic H), 3.70–4.10 (hydroxybutyl CH₂) 1705 (C=O), 1150 (C-F)

Analysis :

  • The absence of hydroxyl groups in the target compound (vs. 4h and 4i in ) likely reduces hydrogen-bonding capacity, impacting solubility.
  • The trifluoromethyl group’s IR absorption (~1150 cm⁻¹ for C-F) is consistent across analogs .

Biological Activity

The compound 3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (CAS Number: 951940-11-7) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22F3NO5C_{23}H_{22}F_3NO_5 with a molecular weight of 449.4 g/mol. The structure features a chromeno[8,7-e][1,3]oxazin core with various substituents that may influence its biological activity.

1. Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of methoxy groups is known to enhance electron donation, which can stabilize free radicals. Studies have shown that derivatives of chromeno compounds can scavenge free radicals effectively, suggesting that our compound may exhibit similar antioxidant capabilities.

2. Inhibition of Enzymatic Activity

The compound's structural characteristics suggest potential inhibition of key enzymes involved in various pathological conditions:

  • Cholinesterases : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain chromeno derivatives have shown moderate inhibitory effects against AChE with IC50 values ranging from 10 to 20 μM .
  • Cyclooxygenase and Lipoxygenase : The trifluoromethyl group may enhance binding interactions with cyclooxygenase (COX) and lipoxygenase (LOX), potentially leading to anti-inflammatory effects. Similar derivatives have demonstrated dual inhibitory effects against COX-2 and LOX enzymes .

3. Cytotoxicity Against Cancer Cells

Preliminary studies on related compounds indicate potential cytotoxic effects against various cancer cell lines. For example:

  • Compounds structurally akin to our target have shown selective cytotoxicity against melanoma cells and breast cancer cells (MCF-7), indicating that the oxazin moiety could contribute to anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest .

The biological activity of the compound can be attributed to several mechanisms:

  • Molecular Docking Studies : In silico studies suggest that the trifluoromethyl group participates in hydrogen bonding and halogen interactions with enzyme active sites, enhancing binding affinity and inhibitory potency .
  • Reactive Oxygen Species (ROS) Scavenging : The methoxy groups likely contribute to the stabilization of ROS, reducing oxidative stress in cells .

Study 1: Antioxidant and Anti-inflammatory Properties

A study evaluated various chromeno derivatives for their antioxidant capabilities. The results indicated that compounds with methoxy substituents significantly reduced oxidative stress markers in vitro. This suggests that our compound may similarly possess antioxidant properties beneficial for inflammatory conditions.

Study 2: Cytotoxicity Assessment

In another investigation focusing on chromeno derivatives, researchers found that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism involved induction of apoptosis via mitochondrial pathways. This finding underscores the potential therapeutic applications of our compound in oncology.

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis involves a multi-step approach:

  • Core Formation : Begin with the chromeno[8,7-e][1,3]oxazine core via cyclization of fluorinated isoflavones under acidic conditions (e.g., HCl in ethanol) .
  • Substituent Introduction : Introduce the 3-methoxypropyl group via nucleophilic substitution or alkylation, requiring anhydrous solvents (e.g., DMF) and catalysts like K2_2CO3_3 .
  • Final Functionalization : The trifluoromethyl group is typically added using CF3_3-X reagents (e.g., Togni’s reagent) in the presence of Cu(I) catalysts .
    Critical Conditions :
  • Temperature control (80–120°C) to avoid side reactions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

  • 1H/13C NMR : Use DMSO-d6_6 to resolve proton environments. Key signals include:
    • Methoxy groups: δ 3.6–3.8 ppm (singlets) .
    • Trifluoromethyl: δ 120–125 ppm in 13C^{13}\text{C} NMR .
  • IR Spectroscopy : Confirm carbonyl (C=O) at ~1700 cm1^{-1} and ether (C-O-C) at ~1250 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 478.1542) .
    Validation : Compare experimental data with computational predictions (e.g., PubChem’s InChI key ).

Q. What tautomerization or structural isomerism phenomena are observed, and how are they studied?

Methodological Answer:

  • Dynamic NMR : Monitor tautomerization (e.g., keto-enol shifts) by variable-temperature 1H^1\text{H} NMR in DMSO-d6_6. Slow exchange rates at low temperatures (< 0°C) reveal distinct proton environments .
  • X-ray Crystallography : Resolves spatial arrangements, confirming the dominant tautomer (e.g., lactam vs. lactim forms) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic or biological activity data across studies?

Methodological Answer:

  • Data Triangulation : Cross-validate using orthogonal techniques (e.g., XRD for crystallinity, HPLC for purity). For example, discrepancies in melting points (e.g., 154–156°C vs. 137–139°C in analogs ) may arise from polymorphic forms.
  • Biological Assays : Standardize protocols (e.g., MTT assays for cytotoxicity) using reference compounds (e.g., fluorinated isoflavones ). Control for solvent effects (DMSO concentration ≤0.1%) .

Q. What computational strategies are effective for predicting reactivity or binding modes of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl carbons prone to nucleophilic attack) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs). Validate with experimental IC50_{50} values from fluorinated analogs .

Q. How can substituent modifications (e.g., methoxy vs. hydroxy groups) enhance bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs via Mannich condensation (e.g., replace 4-methoxyphenyl with 4-fluorophenyl ).
  • Biological Testing : Compare cytotoxicity against cancer cell lines (e.g., HeLa). Fluorinated analogs often show enhanced permeability and target affinity due to lipophilicity .

Q. What experimental designs are optimal for studying metabolic stability or in vivo pharmacokinetics?

Methodological Answer:

  • In Vitro Metabolism : Use liver microsomes (human or rodent) with NADPH cofactors. Monitor degradation via LC-MS/MS .
  • In Vivo Studies : Administer via intravenous/oral routes in rodent models. Collect plasma samples at intervals (0–24h) and quantify using a validated HPLC method with a Chromolith column .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.